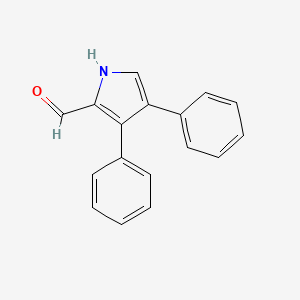![molecular formula C13H18N2O2S B14323484 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine CAS No. 104543-10-4](/img/structure/B14323484.png)
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is an organic compound with the molecular formula C₁₃H₁₈N₂O₂S It is characterized by a pyridine ring substituted with a sulfanyl group, which is further attached to a cyclohexyl-nitroethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine typically involves the reaction of nitroethane with cyclohexylthiol in the presence of a base to form the intermediate 2-cyclohexyl-1-nitroethanethiol. This intermediate is then reacted with 2-chloropyridine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-pyridines, halogenated pyridines.
Aplicaciones Científicas De Investigación
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]benzene
- **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]thiophene
Uniqueness
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is unique due to its combination of a pyridine ring with a cyclohexyl-nitroethyl-sulfanyl moiety. This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the pyridine ring can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
104543-10-4 |
|---|---|
Fórmula molecular |
C13H18N2O2S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
2-(2-cyclohexyl-1-nitroethyl)sulfanylpyridine |
InChI |
InChI=1S/C13H18N2O2S/c16-15(17)13(10-11-6-2-1-3-7-11)18-12-8-4-5-9-14-12/h4-5,8-9,11,13H,1-3,6-7,10H2 |
Clave InChI |
VOMNVPJVWMEHFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC([N+](=O)[O-])SC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
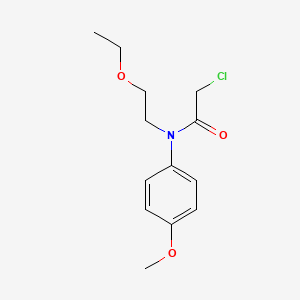
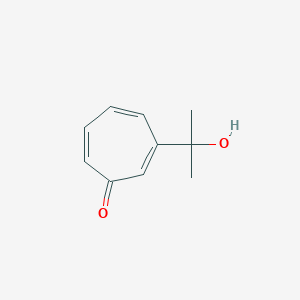
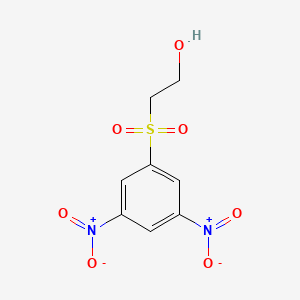
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
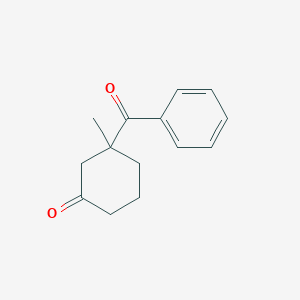
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
